Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(dimethylamino)propyl)-, monohydrochloride
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Overview
Description
Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(dimethylamino)propyl)-, monohydrochloride is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of an acetylamino group, a thienyl ring, and a dimethylamino propyl chain, along with a monohydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(dimethylamino)propyl)-, monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the thienyl ring, followed by the introduction of the acetylamino group and the dimethylamino propyl chain. Common reagents used in these reactions include acetic anhydride, thienyl derivatives, and dimethylamine. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization, distillation, and chromatography is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(dimethylamino)propyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(dimethylamino)propyl)-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(dimethylamino)propyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(methylamino)propyl)-, monohydrochloride
- Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(ethylamino)propyl)-, monohydrochloride
Uniqueness
The uniqueness of Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(dimethylamino)propyl)-, monohydrochloride lies in its specific structural features, such as the combination of the acetylamino group, thienyl ring, and dimethylamino propyl chain. These features may confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
CAS No. |
122777-83-7 |
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Molecular Formula |
C13H22ClN3O2S |
Molecular Weight |
319.85 g/mol |
IUPAC Name |
N-[3-[acetyl-[3-(dimethylamino)propyl]amino]thiophen-2-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C13H21N3O2S.ClH/c1-10(17)14-13-12(6-9-19-13)16(11(2)18)8-5-7-15(3)4;/h6,9H,5,7-8H2,1-4H3,(H,14,17);1H |
InChI Key |
XMAGVVVQVNKMQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CS1)N(CCCN(C)C)C(=O)C.Cl |
Origin of Product |
United States |
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